1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1807036-19-6
VCID: VC3029453
InChI: InChI=1S/C8H4Cl2F4O/c9-3-1-4(10)6(7(11)12)5(2-3)15-8(13)14/h1-2,7-8H
SMILES: C1=C(C=C(C(=C1OC(F)F)C(F)F)Cl)Cl
Molecular Formula: C8H4Cl2F4O
Molecular Weight: 263.01 g/mol

1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene

CAS No.: 1807036-19-6

Cat. No.: VC3029453

Molecular Formula: C8H4Cl2F4O

Molecular Weight: 263.01 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene - 1807036-19-6

Specification

CAS No. 1807036-19-6
Molecular Formula C8H4Cl2F4O
Molecular Weight 263.01 g/mol
IUPAC Name 1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene
Standard InChI InChI=1S/C8H4Cl2F4O/c9-3-1-4(10)6(7(11)12)5(2-3)15-8(13)14/h1-2,7-8H
Standard InChI Key GNXLNYMWULGDOG-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1OC(F)F)C(F)F)Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1OC(F)F)C(F)F)Cl)Cl

Introduction

Structure and Chemical Identity

The molecular structure of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene features a hexagonal benzene core with four different substituents arranged in a specific pattern. This arrangement creates a molecule with unique spatial and electronic characteristics that determine its chemical behavior and potential interactions with biological systems.

Molecular Identifiers and Structural Representation

The compound's structural identity can be represented through various chemical notations that provide different perspectives on its molecular arrangement:

Identifier TypeValue
CAS Number1807036-19-6
IUPAC Name1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene
Molecular FormulaC8H4Cl2F4O
Molecular Weight263.01 g/mol
Standard InChIInChI=1S/C8H4Cl2F4O/c9-3-1-4(10)6(7(11)12)5(2-3)15-8(13)14/h1-2,7-8H
Standard InChIKeyGNXLNYMWULGDOG-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1OC(F)F)C(F)F)Cl)Cl
PubChem Compound ID119006932

These identifiers provide researchers with standardized ways to reference and search for this compound across different chemical databases and literature sources.

Physical Properties

The physical properties of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene influence its behavior in different environments and its potential applications:

Physical PropertyDescription
Physical StateSolid at room temperature
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (e.g., dichloromethane, chloroform, acetone); Limited solubility in water
Melting PointNot specifically reported in literature, estimated to be between 60-90°C based on similar compounds
Boiling PointExpected to be >200°C (under normal pressure)
StabilityGenerally stable under normal conditions; sensitive to strong oxidizing agents
LogP (estimated)~3.5-4.5 (indicating moderate lipophilicity)

These properties are crucial for understanding how the compound behaves in different experimental settings and for predicting its potential interactions with biological systems.

Synthesis and Production Methods

The synthesis of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene typically involves multi-step organic synthesis techniques that require precise control of reaction conditions to achieve high yields and purity.

Laboratory Synthesis Approaches

The laboratory synthesis of this compound can follow several routes, with a typical approach involving:

  • Selection of an appropriately substituted benzene derivative as starting material

  • Selective chlorination to introduce chlorine atoms at positions 1 and 5

  • Introduction of the difluoromethyl group at position 2 through appropriate fluorination techniques

  • Etherification to incorporate the difluoromethoxy group at position 3

Each step requires careful control of reaction parameters, including temperature, pressure, catalyst selection, and reaction time, to maximize yield and minimize unwanted side reactions.

Industrial Production Considerations

For industrial-scale production, the synthesis methods are typically adapted to accommodate larger volumes and to optimize efficiency:

  • Continuous flow reactors may replace batch processes to improve throughput and consistency

  • Catalysts may be immobilized for easier recovery and reuse

  • Reaction conditions are optimized to reduce energy consumption and waste generation

  • Purification techniques are scaled up, potentially using techniques like continuous distillation or crystallization

The industrial production of halogenated aromatic compounds often requires special attention to safety measures due to the potential hazards associated with handling reactive halogenating agents and fluorinated compounds.

Chemical Reactivity and Reactions

The chemical reactivity of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene is largely determined by the electronic effects of its substituents on the benzene ring.

General Reactivity Patterns

The multiple electron-withdrawing groups present in the molecule create several distinct reactivity patterns:

  • Reduced electron density in the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions

  • Enhanced susceptibility to nucleophilic aromatic substitution, particularly at positions activated by the chlorine atoms

  • Potential for metal-catalyzed cross-coupling reactions at the C-Cl bonds

  • Reactivity of the difluoromethyl group in certain oxidation or reduction reactions

These reactivity patterns make the compound versatile in organic synthesis applications, where it can serve as an intermediate for the preparation of more complex molecules.

Reaction TypeDescriptionPotential Applications
Nucleophilic Aromatic SubstitutionReplacement of chlorine atoms with nucleophiles such as amines, thiols, or alkoxidesSynthesis of pharmaceutical intermediates and functionalized materials
Palladium-Catalyzed Cross-CouplingFormation of C-C bonds through Suzuki, Sonogashira, or Negishi couplingDevelopment of complex pharmaceutical molecules and advanced materials
Lithium-Halogen ExchangeGeneration of aryllithium intermediates for further functionalizationIntroduction of various functional groups at the chlorine positions
Oxidation of Difluoromethyl GroupConversion to difluorocarbonyl compounds under specific oxidative conditionsCreation of compounds with modified reactivity profiles

These reactions represent potential synthetic transformations that could be utilized in research and development applications involving this compound.

Biological Activity and Mechanisms

The biological activity of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene stems from its unique structural features, which enable specific interactions with biological molecules.

Comparison with Similar Biologically Active Compounds

Several structurally related compounds show biological activity, providing insights into the potential applications of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene:

CompoundStructural SimilarityObserved Biological ActivityRelevance to 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene
1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzeneContains dichloro and difluoromethyl groupsInteracts with biomolecules through binding with enzymes or receptorsSuggests similar mechanisms possible for target compound
2,4-Dichloro-3-(difluoromethoxy)benzotrifluorideFeatures difluoromethoxy group and chlorine atomsCan act as nucleophile or electrophile in biological systemsIndicates potential for similar dual reactivity
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzeneContains difluoromethoxy group and chlorine atomsInteractions with various biomolecules documented Points to similar binding capabilities

These comparisons suggest that 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene may possess significant biological activity through mechanisms similar to those observed in related compounds.

Comparison with Structurally Similar Compounds

To better understand the unique properties of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene, it is valuable to compare it with structurally similar compounds.

Structural Analogs and Their Properties

The following table compares key properties of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene with those of structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzeneC8H4Cl2F4O263.01Reference compoundBiological activity through enzyme inhibition and protein-ligand interactions
2,5-Dichloro-3-(difluoromethoxy)benzotrifluorideC8H3Cl2F5O281.00Contains trifluoromethyl instead of difluoromethyl groupEnhanced lipophilicity and different electronic properties
1,2-Dichloro-3-(difluoromethyl)benzeneC7H4Cl2F2197.01Lacks difluoromethoxy groupSimpler structure, different reactivity pattern
1,3-Dichloro-2-(difluoromethyl)-5-fluorobenzeneC7H3Cl2F3215.00Contains fluorine instead of difluoromethoxy groupDifferent electronic properties and biological interactions
1,3-Dichloro-5-(difluoromethyl)benzeneC7H4Cl2F2197.01Different substitution patternAltered reactivity and biological interactions
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethyl)benzeneC8H5F5O212.12Contains fluorine atoms instead of chlorineDifferent electronic and physical properties

This comparison highlights how subtle structural changes can significantly impact a compound's properties and potential applications. The specific arrangement of substituents in 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene creates a unique electronic environment that distinguishes it from these related compounds.

Structure-Activity Relationship Insights

Analysis of these structural analogs provides valuable insights into structure-activity relationships:

These insights can guide the development of new compounds with optimized properties for specific applications.

Future Research Directions

Based on the current understanding of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene, several promising research directions emerge:

Biological Activity Exploration

Future research could focus on:

  • Systematic screening against enzyme panels to identify specific targets

  • Structure-based design of derivatives with enhanced binding to identified targets

  • Evaluation of potential therapeutic applications in areas where fluorinated compounds have shown promise

  • Investigation of mechanisms of action at the molecular level

These studies would provide valuable insights into the compound's potential pharmaceutical applications.

Synthesis and Methodology Development

Research opportunities in synthetic chemistry include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of regioselective functionalization techniques

  • Investigation of catalytic methods for transforming the compound into more complex structures

  • Design and synthesis of libraries of structural analogs to establish structure-activity relationships

Advances in these areas would expand the utility of this compound as a synthetic building block.

Materials Science Applications

In materials science, future research might explore:

  • Incorporation into polymeric materials for specific applications

  • Development of surface-active materials based on its unique structure

  • Investigation of electronic properties relevant to semiconductor applications

  • Exploration of potential applications in optoelectronic devices

These investigations could lead to novel materials with unique properties derived from the compound's structural features.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator